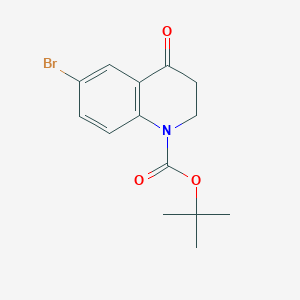

Tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate

Description

Properties

Molecular Formula |

C14H16BrNO3 |

|---|---|

Molecular Weight |

326.19 g/mol |

IUPAC Name |

tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate |

InChI |

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-6-12(17)10-8-9(15)4-5-11(10)16/h4-5,8H,6-7H2,1-3H3 |

InChI Key |

LKNZGDJKDKDHIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Oxidation to Form the 4-Oxo Group

Key Step: Conversion of the dihydroquinoline to the quinolone core with a carbonyl at position 4.

- Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other suitable oxidants.

- Conditions: Mild oxidation in aqueous or alcoholic media, often at room temperature or slightly elevated temperatures.

- Mechanism: Oxidative aromatization and oxidation of the dihydroquinoline to the quinolone with the carbonyl group at position 4.

6-bromo-quinoline derivative + oxidant → 6-bromo-4-oxo-quinoline derivative

Introduction of the tert-Butyl Carboxylate Group at the N-1 Position

Key Step: Formation of the N-1 tert-butyl ester.

- Reagents: Tert-butyl alcohol (tert-butanol) with acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Conditions: Esterification under reflux or using coupling agents like DCC (dicyclohexylcarbodiimide) in the presence of tert-butyl alcohol.

- Notes: The reaction often proceeds via activation of the carboxylic acid group, followed by nucleophilic attack by tert-butyl alcohol.

Carboxylic acid derivative + tert-butyl alcohol + acid catalyst → tert-butyl 1-carboxylate derivative

Purification and Characterization

- Purification Techniques: Column chromatography, recrystallization, or preparative HPLC.

- Characterization: NMR spectroscopy, HRMS, and IR spectroscopy confirm the structure and purity.

Data Table Summarizing the Synthetic Route

Research Findings and Optimization Strategies

- Regioselectivity: Bromination at the 6-position is favored due to electronic effects, but reaction conditions must be optimized to prevent polybromination.

- Oxidation Efficiency: Mild oxidants like KMnO₄ provide high yields with minimal side reactions, especially when performed under controlled pH.

- Ester Formation: Acid-catalyzed esterification is straightforward, but coupling agents can improve yields and reduce reaction time.

- Green Chemistry: Use of environmentally benign solvents and catalysts, as well as continuous flow techniques, are emerging trends to improve scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group at the 4th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (THF, ethanol).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Major Products Formed

Substitution: Aminoquinolines, thioquinolines, alkoxyquinolines.

Reduction: Hydroxyquinolines.

Oxidation: Quinoline N-oxides.

Scientific Research Applications

Tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues or by chelating metal ions required for enzymatic activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Tert-butyl 6-chloro-4-oxo-2,3-dihydroquinoline-1-carboxylate

- Substituent Difference : Chlorine replaces bromine at position 5.

- Impact :

- Electron-withdrawing effect : Chlorine is less electronegative than bromine, reducing electrophilicity at position 6.

- Molecular weight : Lower molecular weight (Cl: ~35.45 g/mol vs. Br: ~79.90 g/mol).

- Reactivity : Chlorine may offer slower reaction kinetics in cross-coupling reactions compared to bromine.

Tert-butyl 4-oxo-2,3-dihydroquinoline-1-carboxylate

- Substituent Difference : Lacks bromine at position 6.

- Impact :

- Electrophilicity : Reduced due to the absence of bromine, limiting utility in Suzuki-Miyaura or Buchwald-Hartwig reactions.

- Solubility : Increased solubility in polar solvents due to lower molecular weight and reduced steric bulk.

Tert-butyl 6-bromo-4-hydroxy-2,3-dihydroquinoline-1-carboxylate

- Functional Group Difference : Hydroxyl group replaces the ketone at position 3.

- Oxidation state: Reduced oxidation state at position 4 alters redox properties.

Functional Analogues

Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

- Structural Basis : A pyrrolidine-based tert-butyl carboxylate (referenced in ) .

- Key Differences: Ring system: Pyrrolidine (5-membered, saturated) vs. dihydroquinoline (6-membered, partially saturated). Substituents: Methoxyphenyl and hydroxymethyl groups vs. bromo and ketone groups. Applications: The pyrrolidine derivative is tailored for chiral synthesis, whereas the dihydroquinoline derivative is optimized for electrophilic substitution.

Data Table: Comparative Analysis

*Hypothetical values based on analogous compounds; experimental data may require SHELX-refined crystallography .

Key Research Findings

- Reactivity : Bromine at position 6 enhances palladium-catalyzed coupling efficiency compared to chlorine analogues.

- Stability : The tert-butyl group confers steric protection to the carboxylate, improving thermal stability .

Biological Activity

Tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate (CAS No. 1821212-17-2) is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes a bromine atom at the 6th position and a carbonyl group at the 4th position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties.

- Molecular Formula : C₁₄H₁₆BrN₁O₃

- Molecular Weight : 326.19 g/mol

- IUPAC Name : this compound

- PubChem CID : 130067715

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the bromine atom and carbonyl group enhances its reactivity and binding affinity, enabling it to inhibit certain enzymes by forming covalent bonds with active site residues or chelating metal ions essential for enzymatic activity .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes. The specific pathways and biological targets are still under investigation, but preliminary findings suggest that it may inhibit key metabolic enzymes involved in disease processes. For instance, studies have shown that quinoline derivatives can inhibit bacterial enzymes, making them potential candidates for antibiotic development .

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity against several pathogens. In silico molecular docking studies have identified its effectiveness against multidrug-resistant strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans. The compound's binding affinity to target proteins such as N-myristoyltransferase from Candida albicans suggests a mechanism that could be exploited in developing new antimicrobial agents .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various quinoline derivatives, including this compound. The results indicated significant inhibition of bacterial growth at low concentrations, highlighting its potential as a lead compound for antibiotic development .

- Molecular Docking Studies : Molecular dynamics simulations showed that this compound binds effectively to D-alanyl-D-alanine synthetase (Ddl) from Thermus thermophilus, suggesting a strong interaction that could inhibit bacterial cell wall synthesis .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | 179898-00-1 | Lacks bromine at the 6th position |

| Tert-butyl 6-hydroxyquinoline | N/A | Contains a hydroxyl group instead of bromine |

| Tert-butyl 7-bromoquinoline | N/A | Bromine at the 7th position rather than the 6th |

This table illustrates how variations in functional groups among quinoline derivatives can significantly influence their chemical properties and biological activities.

Q & A

Basic Research Question: What are the key synthetic steps and reaction conditions for synthesizing tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate?

Methodological Answer:

The synthesis typically involves sequential bromination and cyclization steps. A common route starts with a quinoline precursor, where bromination is achieved using reagents like under controlled temperatures (e.g., 0–25°C) in solvents such as dichloromethane (DCM) or acetonitrile. Cyclization is then facilitated by acidic or basic conditions (e.g., or ), followed by tert-butyloxycarbonyl (Boc) protection using di-tert-butyl dicarbonate () in the presence of a base like triethylamine. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) .

Advanced Research Question: How can enantioselectivity be achieved in catalytic functionalization of this compound?

Methodological Answer:

Enantioselective synthesis requires chiral catalysts. For example, palladium complexes with phosphine ligands (e.g., 2-(diantert-butylphosphino)-1-phenylindole) have been used in cross-coupling reactions to introduce substituents while maintaining stereochemical control. Optimizing solvent polarity (e.g., anhydrous DMF) and reaction temperature (100°C) enhances yield (e.g., 66% in allylation reactions). Characterization of enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents is critical .

Basic Research Question: What spectroscopic and analytical methods confirm the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : - and -NMR identify key features like the tert-butyl singlet (~1.5 ppm for , ~28 ppm for ) and the 4-oxo carbonyl signal (~200 ppm in ).

- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., , [M+Na]).

- FTIR : Peaks at ~1738 cm (ester C=O) and ~1670 cm (quinoline oxo group) validate functional groups .

Advanced Research Question: How do electronic effects of bromine and oxo groups influence reactivity in nucleophilic substitutions?

Methodological Answer:

The bromine atom’s electron-withdrawing nature deactivates the quinoline ring, directing nucleophilic attacks to the 6-position. The 4-oxo group stabilizes intermediates through resonance, favoring substitutions at adjacent positions. Computational studies (e.g., DFT calculations) can map electron density distributions, while kinetic experiments (e.g., monitoring reaction rates with varying nucleophiles) quantify these effects. Contrasting results between theoretical and experimental data may arise from solvent polarity or steric hindrance, requiring iterative optimization .

Basic Research Question: What purification techniques are optimal for isolating this compound?

Methodological Answer:

- Column Chromatography : Silica gel with gradient elution (e.g., hexane:ethyl acetate 10:1 to 4:1) resolves impurities.

- Recrystallization : Ethanol/water mixtures are effective for high-purity crystals.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases are used for analytical validation .

Advanced Research Question: How can researchers resolve discrepancies in reported biological activity data for analogs of this compound?

Methodological Answer:

Discrepancies often stem from assay conditions (e.g., cell line variability, concentration ranges) or structural modifications (e.g., tert-butyl vs. methyl esters). A systematic approach includes:

Structural Analog Synthesis : Prepare derivatives with incremental changes (e.g., replacing Br with Cl) to isolate substituent effects.

Dose-Response Curves : Compare IC values across multiple assays (e.g., antimicrobial vs. antitumor).

Computational Modeling : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like topoisomerases, identifying outliers due to protein conformational flexibility .

Advanced Research Question: What strategies mitigate challenges in crystallographic characterization of this compound?

Methodological Answer:

- Solvent Screening : Use high-vapor-pressure solvents (e.g., diethyl ether) for slow crystallization.

- Hydrogen Bond Analysis : Graph set analysis (e.g., Etter’s rules) identifies packing motifs, guiding co-crystallization with hydrogen-bond donors like carboxylic acids.

- SHELX Refinement : Single-crystal XRD data processed via SHELXL refines thermal parameters and validates disorder models. Contradictions between experimental and simulated PXRD patterns may indicate polymorphism, necessitating differential scanning calorimetry (DSC) .

Basic Research Question: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of bromine-containing vapors.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Storage : Amber glass bottles at 2–8°C under inert gas (N) to prevent hydrolysis .

Advanced Research Question: How can computational methods predict the metabolic stability of derivatives?

Methodological Answer:

- Metabolite Identification : Use software like Schrödinger’s MetaSite to simulate cytochrome P450-mediated oxidation.

- QSAR Models : Train models on datasets of similar quinoline derivatives to correlate logP, polar surface area, and half-life in microsomal assays.

- In Silico Toxicity : Tools like ProTox-II predict hepatotoxicity risks, prioritizing derivatives for in vitro testing .

Advanced Research Question: What mechanistic insights explain unexpected byproducts in cross-coupling reactions?

Methodological Answer:

Byproducts often arise from:

Homocoupling : Pd(0) intermediates reacting with unreacted aryl halides. Mitigate via strict oxygen-free conditions.

β-Hydride Elimination : Use bulky ligands (e.g., XPhos) to sterically hinder elimination pathways.

Mass Balance Analysis : Track unaccounted mass via LC-MS to identify degradation products. Contrast with GC-MS headspace analysis for volatile byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.